molecular formula C20H40N2O B14560244 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide CAS No. 61682-97-1

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide

Cat. No.: B14560244
CAS No.: 61682-97-1
M. Wt: 324.5 g/mol
InChI Key: DGMGGQPTVWIOEB-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide is a chemical compound known for its unique structure and properties. It belongs to the class of piperidine derivatives, which are commonly used in various chemical and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with ethyl and methyl groups, making it a highly specialized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-YL)octanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

61682-97-1

Molecular Formula

C20H40N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)octanamide

InChI

InChI=1S/C20H40N2O/c1-7-10-11-12-13-14-18(23)21-17-15-19(5,8-2)22-20(6,9-3)16(17)4/h16-17,22H,7-15H2,1-6H3,(H,21,23)

InChI Key

DGMGGQPTVWIOEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1CC(NC(C1C)(C)CC)(C)CC

Origin of Product

United States

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